

Application Notes and Protocols for CP-346086 Dihydrate In Vitro Assay

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Compound of Interest		
Compound Name:	CP-346086 dihydrate	
Cat. No.:	B11929687	Get Quote

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Introduction

CP-346086 is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. These characteristics make CP-346086 a subject of interest in the research and development of therapies for dyslipidemia.

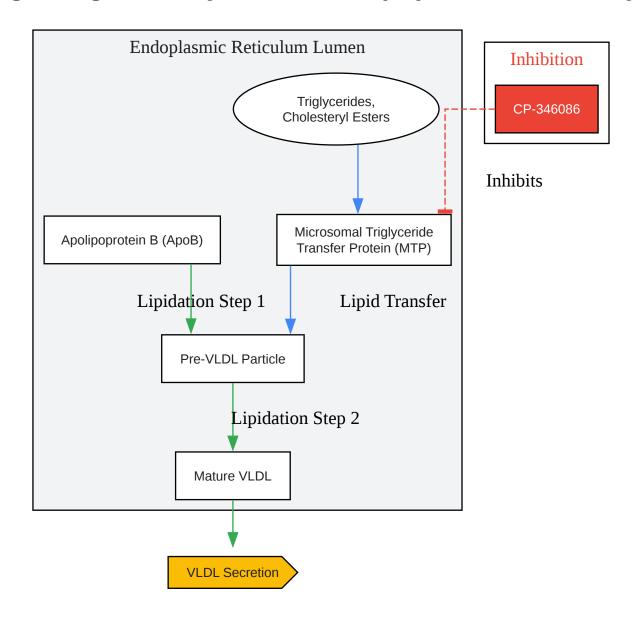
This document provides detailed application notes and a comprehensive in vitro assay protocol for the evaluation of **CP-346086 dihydrate**'s inhibitory activity on MTP.

Mechanism of Action

MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB molecules within the endoplasmic reticulum. This lipidation process is a critical step for the proper folding of apoB and the formation of secretion-competent lipoprotein particles. Inhibition of MTP by CP-346086 disrupts this process, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This mechanism ultimately results in lower plasma concentrations of triglycerides and LDL cholesterol.



Signaling Pathway of MTP in Lipoprotein Assembly



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Caption: MTP-mediated assembly of VLDL in the ER and its inhibition by CP-346086.

Quantitative Data

The inhibitory potency of CP-346086 has been determined in various in vitro systems. The following table summarizes key quantitative data for CP-346086.



Parameter	Value	Cell/System Type	Reference
IC50	2.0 nM	Human and Rodent MTP	[1]
IC50	2.6 nM	ApoB and Triglyceride Secretion	HepG2 cells

Experimental Protocol: In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **CP-346086 dihydrate** on MTP. The assay measures the transfer of a fluorescently labeled neutral lipid, 1,2-dioleoyl-3-(N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)decanoyl-sn-glycerol (NBD-TAG), from donor vesicles to acceptor vesicles, catalyzed by MTP.

Materials and Reagents

- CP-346086 dihydrate
- Recombinant human MTP
- NBD-TAG (fluorescent triglyceride analog)
- Phosphatidylcholine (PC)
- Cardiolipin (CL)
- Bovine Serum Albumin (BSA), fatty acid-free
- Assay Buffer: 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
- Dimethyl sulfoxide (DMSO)
- Black, flat-bottom 96-well plates
- Fluorometer (Excitation: 465 nm, Emission: 535 nm)

Preparation of Vesicles



Donor Vesicles (PC:CL:NBD-TAG):

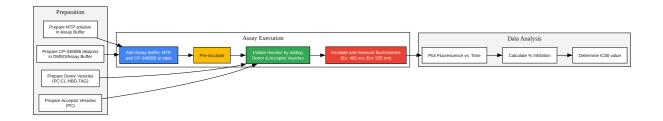
- Prepare a lipid mixture of phosphatidylcholine (PC), cardiolipin (CL), and NBD-TAG in a molar ratio of 80:15:5 in chloroform.
- Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
- Dry the film under vacuum for at least 1 hour to remove residual solvent.
- Hydrate the lipid film with Assay Buffer to a final lipid concentration of 1 mM.
- · Vortex vigorously to form multilamellar vesicles.
- Sonicate the vesicle suspension on ice until the solution becomes clear to form small unilamellar vesicles (SUVs).

Acceptor Vesicles (PC):

- Prepare a thin lipid film of phosphatidylcholine (PC) as described for the donor vesicles.
- Hydrate the lipid film with Assay Buffer to a final lipid concentration of 4 mM.
- Vortex and sonicate as described above to form SUVs.

Experimental Workflow





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Caption: Workflow for the in vitro MTP inhibition assay.

Assay Procedure

- Prepare CP-346086 Dilutions: Prepare a stock solution of CP-346086 dihydrate in DMSO.
 Serially dilute the stock solution in Assay Buffer containing a final DMSO concentration of 1% to obtain a range of test concentrations.
- Assay Plate Setup: In a 96-well black plate, add the following to each well:
 - Assay Buffer
 - Recombinant human MTP (final concentration, e.g., 10-50 ng/well)
 - CP-346086 dilution or vehicle control (DMSO in Assay Buffer)
- Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.



- Initiate Reaction: Initiate the MTP-mediated transfer by adding a mixture of donor and acceptor vesicles to each well. A typical final concentration would be 10 μM for donor vesicles and 40 μM for acceptor vesicles.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C using a fluorometer with excitation at 465 nm and emission at 535 nm. Record measurements every 5 minutes for a total of 60 minutes.

Controls

- Positive Control (100% activity): MTP, vesicles, and vehicle (DMSO) without CP-346086.
- Negative Control (0% activity): Vesicles and vehicle, without MTP.

Data Analysis

- Calculate the Rate of Lipid Transfer: For each concentration of CP-346086 and the controls, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
- Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CP-346086: % Inhibition = [1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)] x 100
- Determine IC50 Value: Plot the percent inhibition against the logarithm of the CP-346086 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MTP activity.

Conclusion

The provided protocol offers a robust and reproducible method for the in vitro evaluation of **CP-346086 dihydrate** as an MTP inhibitor. The fluorescence-based assay is sensitive and suitable for high-throughput screening of potential MTP inhibitors. Accurate determination of the IC50 value is crucial for understanding the potency of such compounds and for their further development as therapeutic agents for dyslipidemia.



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